1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
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Overview
Description
1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a triazole moiety and a sulfonyl group attached to a fluorinated methoxyphenyl ring. The combination of these functional groups imparts distinct chemical properties, making it a subject of study in medicinal chemistry, materials science, and other disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction, where an azide reacts with an alkyne in the presence of a copper(I) catalyst.
Coupling Reactions: The final step involves coupling the triazole and sulfonylated phenyl intermediates with the piperidine ring using suitable coupling agents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Research: It is used in biochemical assays to investigate its effects on cellular processes and pathways.
Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-((5-chloro-2-methoxyphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
- 1-((5-bromo-2-methoxyphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
- 1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)morpholine
Uniqueness
1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine stands out due to the presence of the fluorine atom, which can significantly influence the compound’s chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic molecules, making this compound particularly interesting for drug development and other applications.
Properties
IUPAC Name |
1-(5-fluoro-2-methoxyphenyl)sulfonyl-4-(triazol-1-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4O3S/c1-22-13-3-2-11(15)10-14(13)23(20,21)18-7-4-12(5-8-18)19-9-6-16-17-19/h2-3,6,9-10,12H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWOSFRAMMNUJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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